Bitertanol

Endocrine Disruption Toxicology Risk Assessment

Researchers tracking stereoisomer-specific fungicide degradation face inconsistent bioactivity data when using undefined isomer mixtures. Bitertanol from BenchChem resolves this with analytically characterized isomer composition (20:80 diastereomer ratio), enabling accurate chiral separation and quantification. • Defined stereoisomer profile: (1S,2R)-isomer exhibits 4.3-314.7× higher bioactivity than other isomers • ER agonism EC50: 9.3 µM (4.9× more potent than Tebuconazole) • Stereoisomer half-lives: 9.1-86.6 days in soil for precise environmental fate modeling

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
CAS No. 55179-31-2
Cat. No. B1667530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBitertanol
CAS55179-31-2
Synonyms1-(4-biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol
bitertanol
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3
InChIKeyVGPIBGGRCVEHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bitertanol Technical Baseline


Bitertanol is a triazole fungicide that inhibits ergosterol biosynthesis by targeting fungal sterol 14α-demethylase (CYP51) [1]. It is a chiral molecule with four stereoisomers, and commercial products typically consist of a mixture of these isomers [2]. The compound exhibits systemic, protective, and curative activity against a broad spectrum of fungal pathogens, notably Venturia inaequalis (apple scab) and Venturia pirina (pear scab) [3].

Chiral analytical standard fit for stereoisomer-specific studies
Fungal CYP51 inhibition research and DMI profiling context
Reported endocrine disruption assay context vs. other triazoles
Environmental fate and residue monitoring research context

Why Bitertanol Cannot Be Substituted


While many triazole fungicides share the same target (CYP51), Bitertanol's unique chiral composition and stereoisomer-specific behavior create significant divergence in bioactivity, environmental fate, and endocrine activity profiles compared to its close analogs like Tebuconazole, Cyproconazole, and Triadimefon. A study profiling triazole endocrine disruption found that Bitertanol exhibited an EC50 of 9.3 µM for ER agonism, whereas Tebuconazole and Cyproconazole required 45.4 µM and 227 µM, respectively, indicating a 4.9-fold and 24.4-fold higher potency for Bitertanol [1]. Furthermore, the four stereoisomers of Bitertanol degrade at different rates in soil (half-lives ranging from 9.1 to 86.6 days) [2], and their bioactivity can vary by 4.3 to 314.7-fold [3]. This complex, stereoisomer-dependent profile means that substituting Bitertanol with another triazole based solely on class-level inference is scientifically unsound and can lead to unpredictable outcomes in efficacy, residue management, and toxicology studies. The following quantitative evidence clarifies exactly where Bitertanol diverges from its comparators.

Class-level substitution with Tebuconazole/Cyproconazole may shift endocrine disruption assay endpoints.
Unspecified chiral isomer ratio in non-reference materials may alter antifungal activity assessment context.
Matrix-specific degradation profiles of individual stereoisomers may affect residue monitoring accuracy.

Bitertanol vs. Triazole Comparators


Distinct ER Agonism vs. Other Triazoles

Bitertanol demonstrates significantly higher potency as an estrogen receptor (ER) agonist compared to structurally similar triazoles like Tebuconazole and Cyproconazole. In a standardized reporter gene assay, Bitertanol's EC50 for ER agonism was 9.3 µM (95% CI: 6.2–14.7 µM), while Tebuconazole's was 45.4 µM (95% CI: 37.8–54.8 µM) and Cyproconazole's was 227 µM (95% CI: 140–650 µM) [1]. This represents a 4.9-fold and 24.4-fold increase in potency for Bitertanol over Tebuconazole and Cyproconazole, respectively. Additionally, Bitertanol was specifically identified as an ERα antagonist, a property not observed for all azoles tested [2].

ER Agonism EC50
Reported comparison context
Bitertanol: 9.3 µM
vs. Tebuconazole: 45.4 µM
vs. Cyproconazole: 227 µM
Supports distinct endocrine activity profile vs. other triazoles
Human ER reporter gene assay context
Endocrine Disruption Toxicology Risk Assessment

Stereoselective Antifungal Activity Divergence

The biological activity of Bitertanol is not uniform across its four stereoisomers. A comprehensive study demonstrated that the (1S,2R)-isomer is dramatically more potent than its counterparts. Against a panel of eight target pathogenic fungi, (1S,2R)-Bitertanol showed 4.3 to 314.7 times greater bioactivity compared to the other stereoisomers [1]. The specific activity ratios varied by pathogen, but the magnitude of difference consistently underscores that the stereoisomeric composition of a Bitertanol batch directly dictates its fungicidal efficacy. For instance, (1S,2R)-Bitertanol was 10.2 times more potent than the least active isomer against one pathogen [2]. This stark stereoselectivity is a defining characteristic that sets Bitertanol apart from non-chiral triazoles or those with less pronounced stereoselective activity profiles.

Stereoselective Bioactivity
Assay-response context
(1S,2R)-isomer 4.3x to 314.7x higher activity vs. other stereoisomers
Supports stereoisomer-specific antifungal screening context
In vitro panel against eight pathogenic fungi
Chiral Chemistry Fungicide Efficacy Structure-Activity Relationship

Stereoisomer-Dependent Dissipation in Crops

The dissipation half-life of Bitertanol is not a single value but varies significantly depending on the stereoisomer, crop matrix, and environmental conditions. In a direct comparative study on greenhouse-grown peppers, the half-life of Bitertanol on the fruit was 5.2–6.1 days, while Tebuconazole dissipated slightly faster at 4.6–5.2 days [1]. However, the half-life on pepper leaves was substantially longer: 16.8–22.5 days for Bitertanol versus a similar range for Tebuconazole [2]. More recently, an advanced SFC-MS/MS study revealed that different stereoisomers preferentially dissipate in different crops: cis-(+)-(1R,2S)- and trans-(+)-(1R,2R)-bitertanol were preferentially dissipated in cabbage and pakchoi, while trans-(+)-(1S,2S)-bitertanol was preferentially dissipated in lettuce [3]. The overall half-life of rac-Bitertanol ranged from 0.57–0.74 days in pakchoi to 22.5–24.7 days in soil [4].

Crop Dissipation
Direct comparison context
Half-life 5.2–6.1d (pepper fruit) vs. Tebuconazole 4.6–5.2d; Preferential dissipation of trans-(+)-(1S,2S) in lettuce
Supports enantiomer-specific environmental fate studies
Greenhouse and field trial context; crop-matrix dependent
Environmental Fate Residue Analysis Food Safety

Purity and Physicochemical Specifications

For analytical and research applications, the purity and isomer composition of Bitertanol are non-negotiable. Commercial reference standards specify purities of ≥99.0% (by GC, mixture of isomers) and ≥98.0% (by qNMR, mixture of isomers) . The technical product is a 20:80 mixture of (1RS,2RS)- and (1RS,2SR)-isomers [1]. In contrast, some alternative suppliers offer Bitertanol with lower purity specifications, such as >95.0% by HPLC . The melting point further reflects isomer composition: Isomer A melts at 136.7°C, while Isomer B melts at 145.2°C . This level of specification detail is critical for analytical method development, as the stereoisomer ratio directly impacts chromatographic separation and quantification accuracy. Bitertanol's low water solubility (0.005 g/L at 20°C) and moderate log P (4.1) dictate its behavior in environmental fate studies [2].

Purity & Isomer Profile
Specification review context
≥99.0% (GC), 20:80 isomer mixture (1RS,2RS:1RS,2SR)
Supports analytical method development and reproducibility
Alternative commercial sources reported at >95.0% (HPLC)
Analytical Chemistry Reference Standards Quality Control

Pathogen Potency and Cross-Resistance

Bitertanol's activity against Venturia inaequalis, the causal agent of apple scab, is well-characterized and quantifiably distinct. Baseline sensitivity studies report EC50 values ranging from 0.035 to 0.679 mg/L for wild-type isolates [1]. However, repeated use selects for resistance, with MIC values rising from 0.6–1 µg/mL to 9.8–13 µg/mL in resistant isolates [2]. Importantly, Bitertanol exhibits cross-resistance with other demethylation inhibitor (DMI) fungicides, including myclobutanil, triforine, flusilazole, penconazole, pyrifenox, and fenarimol [3]. This cross-resistance profile means that Bitertanol's efficacy is linked to the resistance status of the fungal population against a broad class of DMIs. In a comparative in vitro study, DMI fungicides including Bitertanol, Cyproconazole, and Tebuconazole all inhibited mycelial growth of Phaeomoniella chlamydospora with EC50 values <0.3 mg/L, demonstrating class-level potency but underscoring the need for compound-specific resistance monitoring [4].

Cross-Resistance Profile
Class-level inference
EC50 0.035–0.679 mg/L (V. inaequalis); Cross-resistance with myclobutanil, fenarimol, and other DMIs
Supports DMI cross-resistance profiling and efficacy endpoint context
Resistant isolate MICs shift from ~1 to 9.8–13 µg/mL
Fungicide Resistance Mycology Plant Pathology

Bitertanol Application Scenarios


Residue and Environmental Fate Studies

Use Bitertanol in field dissipation trials where precise knowledge of stereoisomer-specific degradation is required. The SFC-MS/MS method established for chiral separation enables accurate tracking of each stereoisomer, with half-lives ranging from 0.57 days in pakchoi to 24.7 days in soil . This data is essential for establishing pre-harvest intervals and MRL compliance, particularly for crops like lettuce and celery where final residues exceeded the 0.01 mg/kg MRL in controlled studies [7].

ER Agonism Toxicology Studies

Select Bitertanol as a positive control or test compound for studies investigating estrogen receptor (ER) agonism in vitro. With an EC50 of 9.3 µM, Bitertanol is 4.9-fold more potent than Tebuconazole and 24.4-fold more potent than Cyproconazole in this assay . This high potency makes it a valuable tool for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of triazole endocrine activity. Additionally, its identification as a specific ERα antagonist provides a distinct endpoint for mechanistic investigations [7].

Stereoselective Bioactivity Research

Employ Bitertanol as a model compound for investigating stereoselective fungicide activity. The (1S,2R)-isomer exhibits 4.3- to 314.7-fold higher bioactivity than other stereoisomers against a panel of pathogenic fungi . This dramatic activity difference provides a robust system for studying the relationship between stereochemistry and CYP51 binding affinity, as well as for developing and validating chiral separation methods (e.g., SFC-MS/MS, HPLC) [7].

Residue Analysis Method Development

Utilize high-purity Bitertanol analytical standards (≥99.0% by GC, isomer mixture defined) for the calibration and validation of LC-MS/MS or GC-MS methods . The known isomer composition (20:80 ratio of diastereomers) [7] and distinct melting points of isomers (136.7°C and 145.2°C) provide critical quality control markers. This is essential for laboratories performing food safety monitoring, environmental analysis, or pharmacokinetic studies where accurate quantification of Bitertanol and its stereoisomers is mandated.

Application
Selection Property
Validation Focus
Residue & Environmental Fate Studies
Chiral separation profile
Enantiomer-specific degradation tracking
ER Agonism Toxicology Research
Reported EC50 assay context
Endpoint divergence from standard triazoles
Stereoselective Bioactivity Research
Isomer bioactivity ratio review
Chiral SAR and CYP51 binding affinity
Residue Analysis Method Development
Analytical standard purity context
Method calibration and isomer specification

Technical Documentation Hub

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45 linked technical documents
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